molecular formula C24H26N2O3 B11619104 methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11619104
M. Wt: 390.5 g/mol
InChI Key: FFIGGBBHFAPHJZ-STZFKDTASA-N
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Description

METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a dimethylamino group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under basic conditions.

    Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:

    METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound shares a similar structure but may have different substituents on the aromatic rings.

    METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Another similar compound with variations in the ester group or the pyrrole ring.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C24H26N2O3/c1-16-6-8-19(9-7-16)15-26-17(2)22(24(28)29-5)21(23(26)27)14-18-10-12-20(13-11-18)25(3)4/h6-14H,15H2,1-5H3/b21-14-

InChI Key

FFIGGBBHFAPHJZ-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=C(C=C3)N(C)C)C2=O)C(=O)OC)C

Origin of Product

United States

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